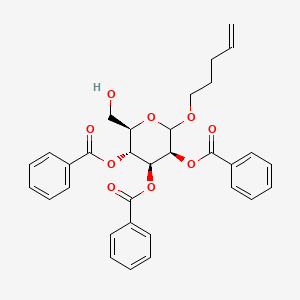

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

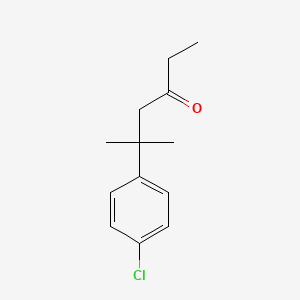

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil (DC-Tadalafil) is a synthetic compound that has recently been developed for use in scientific research. It is a metabolite of the drug tadalafil, which is used to treat erectile dysfunction. DC-Tadalafil has been found to have a variety of biochemical and physiological effects in laboratory experiments, and it is being studied for potential applications in scientific research.

Mecanismo De Acción

The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, such as the cyclic guanosine monophosphate (cGMP) receptor, which is involved in the regulation of blood flow. Additionally, this compound has been found to interact with certain enzymes, such as phosphodiesterase type 5 (PDE5), which is involved in the breakdown of cGMP. These interactions are believed to be responsible for the biochemical and physiological effects of this compound.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been found to have anti-inflammatory effects, as well as antioxidant properties. Additionally, this compound has been found to have neuroprotective effects, and it has been found to reduce the risk of ischemic stroke in laboratory experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in laboratory experiments has both advantages and limitations. One of the advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is stable in a variety of solvents. Additionally, this compound has been found to have a variety of biochemical and physiological effects in laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is that its mechanism of action is still not fully understood. Additionally, the long-term effects of this compound have not yet been studied, and it is not yet known if this compound is safe for use in humans.

Direcciones Futuras

There are a number of potential future directions for research on N-Desmethyl-N-cyclopentyl cis-ent-tadalafil. One potential direction is to further study the mechanism of action of this compound and to identify any potential interactions with other molecules. Additionally, further research is needed to determine the long-term effects of this compound and to determine if it is safe for use in humans. Additionally, further research is needed to identify potential applications of this compound in scientific research and to develop potential treatments for diseases such as rheumatoid arthritis and cancer. Finally, further research is needed to optimize the synthesis method of this compound and to identify potential methods for increasing the stability of the compound.

Métodos De Síntesis

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is synthesized by a process called hydrogenation. In this process, a hydrogen atom is added to the molecule of tadalafil to produce this compound. The hydrogenation process is carried out in a solvent, such as methanol, and the reaction is catalyzed by a palladium catalyst. The reaction takes place at a temperature of approximately 150°C. The reaction is reversible, meaning that the this compound can be converted back to tadalafil if desired.

Aplicaciones Científicas De Investigación

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects in laboratory experiments, and it is being studied for potential applications in scientific research. For example, this compound has been found to have anti-inflammatory effects in laboratory experiments, and it is being studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antioxidant properties in laboratory experiments, and it is being studied as a potential treatment for oxidative stress-related diseases such as cancer.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can be achieved through a multi-step process involving the modification of the parent compound tadalafil.", "Starting Materials": [ "Tadalafil", "Cyclopentylmagnesium bromide", "Lithium aluminum hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetyl chloride", "Triethylamine", "Sodium borohydride", "Acetic acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Tadalafil is reacted with cyclopentylmagnesium bromide in the presence of a catalyst to form N-cyclopentyl tadalafil.", "N-cyclopentyl tadalafil is then reduced with lithium aluminum hydride in methanol to form N-Desmethyl-N-cyclopentyl tadalafil.", "N-Desmethyl-N-cyclopentyl tadalafil is then reacted with hydrochloric acid to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil.", "Chloroacetyl chloride is reacted with triethylamine to form the chloroacetyl triethylammonium salt.", "The chloroacetyl triethylammonium salt is then reacted with sodium borohydride in the presence of acetic acid to form the chloroacetyl alcohol.", "The chloroacetyl alcohol is then reacted with N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in ethyl acetate to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil chloroacetate.", "The N-Desmethyl-N-cyclopentyl cis-ent-tadalafil chloroacetate is then hydrolyzed with sodium hydroxide in water to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil." ] } | |

| 171488-19-0 | |

Fórmula molecular |

C26H25N3O4 |

Peso molecular |

443.5 g/mol |

Nombre IUPAC |

(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m0/s1 |

Clave InChI |

PWUCUSITNKSTMS-NBGIEHNGSA-N |

SMILES isomérico |

C1CCC(C1)N2CC(=O)N3[C@H](C2=O)CC4=C([C@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |

SMILES |

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |

SMILES canónico |

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)